![molecular formula C18H22O2S B289873 7-methoxy-11a-methyl-3,3a,3b,4,9b,10,11,11a-octahydroindeno[4,5-c]thiochromen-1(2H)-one](/img/structure/B289873.png)
7-methoxy-11a-methyl-3,3a,3b,4,9b,10,11,11a-octahydroindeno[4,5-c]thiochromen-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-methoxy-11a-methyl-3,3a,3b,4,9b,10,11,11a-octahydroindeno[4,5-c]thiochromen-1(2H)-one, also known as AMT, is a synthetic compound that belongs to the thiochromene family. It has been extensively studied for its potential applications in scientific research due to its unique chemical structure and properties. In
Wirkmechanismus
The mechanism of action of 7-methoxy-11a-methyl-3,3a,3b,4,9b,10,11,11a-octahydroindeno[4,5-c]thiochromen-1(2H)-one involves its binding to the serotonin receptors in the brain. 7-methoxy-11a-methyl-3,3a,3b,4,9b,10,11,11a-octahydroindeno[4,5-c]thiochromen-1(2H)-one has a high affinity for the 5-HT2A receptor, which is a subtype of the serotonin receptor. Binding of 7-methoxy-11a-methyl-3,3a,3b,4,9b,10,11,11a-octahydroindeno[4,5-c]thiochromen-1(2H)-one to the 5-HT2A receptor activates a cascade of intracellular signaling pathways, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects
7-methoxy-11a-methyl-3,3a,3b,4,9b,10,11,11a-octahydroindeno[4,5-c]thiochromen-1(2H)-one has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 7-methoxy-11a-methyl-3,3a,3b,4,9b,10,11,11a-octahydroindeno[4,5-c]thiochromen-1(2H)-one can modulate the activity of various enzymes and ion channels. In vivo studies have shown that 7-methoxy-11a-methyl-3,3a,3b,4,9b,10,11,11a-octahydroindeno[4,5-c]thiochromen-1(2H)-one can alter the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine. 7-methoxy-11a-methyl-3,3a,3b,4,9b,10,11,11a-octahydroindeno[4,5-c]thiochromen-1(2H)-one has also been shown to have anxiolytic and hallucinogenic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
7-methoxy-11a-methyl-3,3a,3b,4,9b,10,11,11a-octahydroindeno[4,5-c]thiochromen-1(2H)-one has several advantages for lab experiments. It is a potent and selective serotonin agonist, which makes it a valuable tool for studying the serotonin system. It is also a relatively stable compound, which allows for easy handling and storage. However, there are also limitations to using 7-methoxy-11a-methyl-3,3a,3b,4,9b,10,11,11a-octahydroindeno[4,5-c]thiochromen-1(2H)-one in lab experiments. It has a low solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 7-methoxy-11a-methyl-3,3a,3b,4,9b,10,11,11a-octahydroindeno[4,5-c]thiochromen-1(2H)-one. One area of interest is the role of 7-methoxy-11a-methyl-3,3a,3b,4,9b,10,11,11a-octahydroindeno[4,5-c]thiochromen-1(2H)-one in the treatment of psychiatric disorders, such as depression and anxiety. Another area of interest is the development of new analogs of 7-methoxy-11a-methyl-3,3a,3b,4,9b,10,11,11a-octahydroindeno[4,5-c]thiochromen-1(2H)-one with improved pharmacological properties. Finally, the use of 7-methoxy-11a-methyl-3,3a,3b,4,9b,10,11,11a-octahydroindeno[4,5-c]thiochromen-1(2H)-one as a tool for studying the serotonin system in humans is an area of active research.
Conclusion
In conclusion, 7-methoxy-11a-methyl-3,3a,3b,4,9b,10,11,11a-octahydroindeno[4,5-c]thiochromen-1(2H)-one is a synthetic compound with unique chemical properties that make it a valuable tool for scientific research. Its synthesis method has been optimized to achieve high yields and purity of the compound. 7-methoxy-11a-methyl-3,3a,3b,4,9b,10,11,11a-octahydroindeno[4,5-c]thiochromen-1(2H)-one has been extensively studied for its potential applications in neuroscience and other scientific research fields. Its mechanism of action involves binding to the serotonin receptors in the brain, leading to various physiological and biochemical effects. While there are limitations to using 7-methoxy-11a-methyl-3,3a,3b,4,9b,10,11,11a-octahydroindeno[4,5-c]thiochromen-1(2H)-one in lab experiments, there are also several future directions for research on this compound.
Synthesemethoden
7-methoxy-11a-methyl-3,3a,3b,4,9b,10,11,11a-octahydroindeno[4,5-c]thiochromen-1(2H)-one can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-methyl-2-butanone with 2,4-dimethoxybenzaldehyde in the presence of sodium methoxide to form the intermediate compound. The intermediate is then subjected to a series of reactions involving reduction, cyclization, and oxidation to yield the final product, 7-methoxy-11a-methyl-3,3a,3b,4,9b,10,11,11a-octahydroindeno[4,5-c]thiochromen-1(2H)-one. The synthesis process has been optimized to achieve high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
7-methoxy-11a-methyl-3,3a,3b,4,9b,10,11,11a-octahydroindeno[4,5-c]thiochromen-1(2H)-one has been studied for its potential applications in various scientific research fields. One of the major applications of 7-methoxy-11a-methyl-3,3a,3b,4,9b,10,11,11a-octahydroindeno[4,5-c]thiochromen-1(2H)-one is in the field of neuroscience, where it has been used as a tool to study the serotonin system. 7-methoxy-11a-methyl-3,3a,3b,4,9b,10,11,11a-octahydroindeno[4,5-c]thiochromen-1(2H)-one is a potent serotonin agonist, which means it activates the serotonin receptors in the brain. This property has been utilized to study the role of serotonin in various physiological and pathological conditions.
Eigenschaften
Molekularformel |
C18H22O2S |
|---|---|
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
(3aS,3bR,9bS,11aS)-7-methoxy-11a-methyl-2,3,3a,3b,4,9b,10,11-octahydroindeno[4,5-c]thiochromen-1-one |
InChI |
InChI=1S/C18H22O2S/c1-18-8-7-12-13-4-3-11(20-2)9-16(13)21-10-14(12)15(18)5-6-17(18)19/h3-4,9,12,14-15H,5-8,10H2,1-2H3/t12-,14+,15+,18+/m1/s1 |
InChI-Schlüssel |
RIICMZORHHQOBQ-FHIHXZLISA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@@H]([C@@H]1CCC2=O)CSC4=C3C=CC(=C4)OC |
SMILES |
CC12CCC3C(C1CCC2=O)CSC4=C3C=CC(=C4)OC |
Kanonische SMILES |
CC12CCC3C(C1CCC2=O)CSC4=C3C=CC(=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 5,8-diphenylcyclopenta[ij]pyrido[2,1,6-de]quinolizine-4-carboxylate](/img/structure/B289790.png)
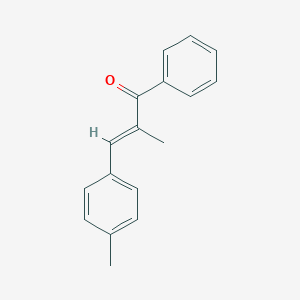

![2-[(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)methyl]-2,3,5-triphenyl-2,3-dihydro-1,3,4-thiadiazole](/img/structure/B289793.png)
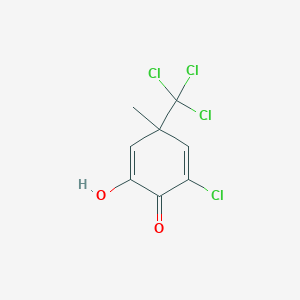

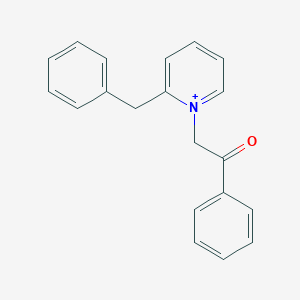
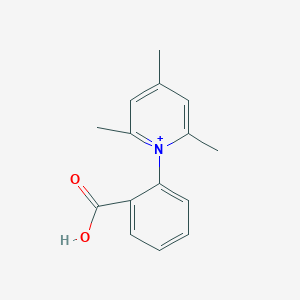

![2-[Phenyl(2-pyridinyl)methyl]pyridine](/img/structure/B289803.png)
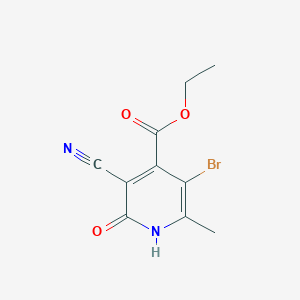
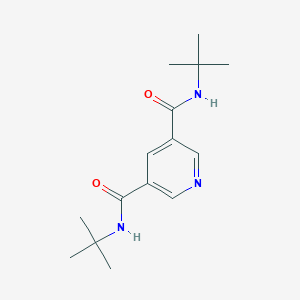
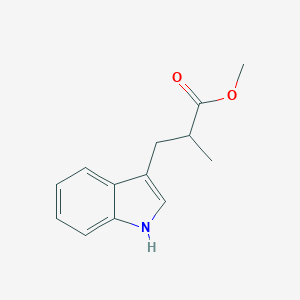
![4-(2-Oxa-3-azabicyclo[2.2.2]oct-5-en-3-ylmethyl)benzoic acid](/img/structure/B289814.png)